molecular formula C25H17FN4O3 B2839886 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one CAS No. 1112433-12-1

3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one

Cat. No.: B2839886
CAS No.: 1112433-12-1
M. Wt: 440.434
InChI Key: PZCHOVYMQGJSHH-UHFFFAOYSA-N
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Description

This compound features a pyridazin-4(1H)-one core substituted at the 1-position with a 3-fluorophenyl group and at the 3-position with a 1,2,4-oxadiazole ring bearing a 4-(benzyloxy)phenyl substituent. The benzyloxy group introduces lipophilicity, while the 3-fluorophenyl moiety enhances electronic interactions due to fluorine’s electronegativity.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN4O3/c26-19-7-4-8-20(15-19)30-14-13-22(31)23(28-30)25-27-24(29-33-25)18-9-11-21(12-10-18)32-16-17-5-2-1-3-6-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCHOVYMQGJSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C4=NN(C=CC4=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Introduction of the Benzyloxyphenyl Group: This step can be achieved through a nucleophilic substitution reaction, where a benzyloxyphenyl halide reacts with the oxadiazole intermediate in the presence of a base like potassium carbonate (K2CO3).

    Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate with a suitable fluorophenyl derivative under acidic or basic conditions, often using catalysts like palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the benzyloxyphenyl or fluorophenyl groups using reagents like sodium hydride (NaH) or halogenating agents.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd-C, NaBH4, LiAlH4

    Substitution: NaH, K2CO3, halogenating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Material Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving oxidative stress and enzyme inhibition.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may bind to enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares the target compound with analogs sharing pyridazinone/pyridinone and 1,2,4-oxadiazole cores:

Compound Name & Source Oxadiazole Substituent Pyridazinone/Pyridinone Substituent Molecular Weight Key Features
Target Compound 4-(Benzyloxy)phenyl 3-Fluorophenyl ~401* High lipophilicity (benzyloxy), moderate polarity (fluorophenyl)
3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]-2(1H)-pyridinone 3-Thienyl 4-(Trifluoromethoxy)benzyl 419.38 Electron-withdrawing trifluoromethoxy group; potential metabolic stability
3-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)benzyl]-2(1H)-pyridinone 4-Pyridinyl 2-(Trifluoromethyl)benzyl ~386* Trifluoromethyl enhances electronegativity; pyridinyl may aid solubility
3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4(1H)-one 3,5-Dimethoxyphenyl 4-Methylphenyl 390.40 Electron-donating methoxy groups; increased solubility
3-[1-(2,4-Difluorophenyl)-1H-pyrazol-5-yl]-1-[3-(trifluoromethoxy)phenyl]pyridazin-4(1H)-one N/A (pyrazolyl substituent) 3-(Trifluoromethoxy)phenyl 434.27 Dual fluorinated groups; high electronegativity and potential bioavailability

*Calculated based on molecular formulas.

Substituent Effects and Implications

  • Benzyloxy vs. Trifluoromethoxy/Trifluoromethyl ():
    The benzyloxy group in the target compound increases lipophilicity compared to trifluoromethoxy or trifluoromethyl substituents, which may reduce aqueous solubility but enhance membrane permeability .
  • Fluorophenyl vs. Methyl/Methoxyphenyl ():
    Fluorine’s electronegativity in the target compound could improve binding affinity in biological systems compared to electron-donating methyl/methoxy groups .
  • Heterocyclic Variations (): Thienyl () and pyridinyl () substituents on the oxadiazole ring may confer distinct electronic properties or π-π stacking interactions.

Biological Activity

The compound 3-(3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. The presence of the oxadiazole and pyridazine moieties suggests a diverse range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the current understanding of the biological activity associated with this compound, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H22FN3O3C_{27}H_{22}FN_3O_3 with a molecular weight of 455.5 g/mol. Its structure features a 1,2,4-oxadiazole ring, which is known for its biological significance, particularly in the development of antimicrobial agents.

Antimicrobial Activity

Compounds containing the 1,2,4-oxadiazole ring have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this structure exhibit significant activity against various pathogens:

  • Antibacterial : Studies have shown that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with an aryl substituent directly attached to the oxadiazole ring have demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal : The oxadiazole scaffold has also been linked to antifungal properties. Certain derivatives have shown effectiveness against fungi like Candida albicans and Aspergillus niger .

Anti-inflammatory Activity

Research has indicated that compounds similar to This compound may possess anti-inflammatory properties. The presence of specific substituents on the oxadiazole ring can enhance these effects, potentially through inhibition of pro-inflammatory cytokines .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies on related oxadiazole derivatives have revealed their ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Mechanistic studies often point to the modulation of cell cycle progression and induction of oxidative stress in cancer cells .

Case Studies and Research Findings

Several studies highlight the biological activities associated with oxadiazole derivatives:

  • Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) demonstrated that certain oxadiazole derivatives exhibited significant antibacterial activity against Mycobacterium bovis BCG. The binding affinity to key enzymes involved in fatty acid biosynthesis was also assessed through molecular docking studies .
  • Anti-inflammatory Effects : Research by Desai et al. (2018) evaluated pyridine-based oxadiazole hybrids for their anti-inflammatory properties. The most active compounds showed a significant reduction in inflammation markers in animal models .
  • Anticancer Potential : In a study published in 2021, compounds containing the oxadiazole core were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Summary Table of Biological Activities

Activity TypeDescriptionKey Findings
AntimicrobialEffective against bacteria and fungiSignificant inhibition of S. aureus and E. coli
Anti-inflammatoryReduces inflammation markersActive compounds showed reduced cytokine levels
AnticancerInduces apoptosis in cancer cellsEffective against multiple cancer cell lines

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